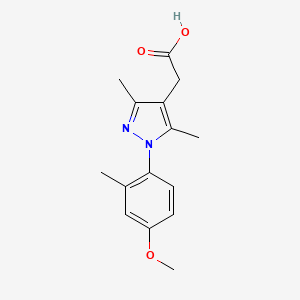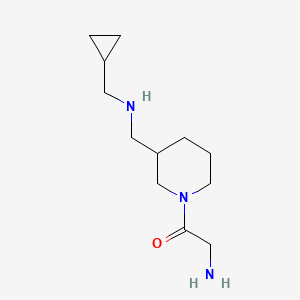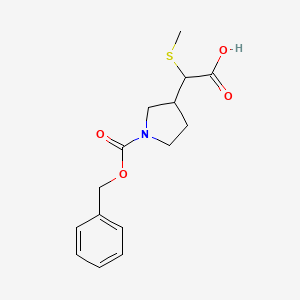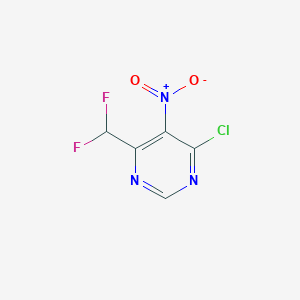
2-(3-Hydroxyphenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ciano-2-(3-hidroxifenil)pirimidina es un compuesto químico que pertenece a la clase de derivados de pirimidina. Este compuesto ha ganado una atención significativa en la investigación científica debido a sus posibles aplicaciones en varios campos, incluyendo la química medicinal y la ciencia de los materiales. La presencia de un grupo hidroxifenil y un anillo de pirimidina en su estructura contribuye a sus propiedades químicas únicas y actividades biológicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Ciano-2-(3-hidroxifenil)pirimidina generalmente implica la reacción de 3-hidroxibenzaldehído con malononitrilo y un catalizador adecuado en condiciones de reflujo. La reacción procede a través de una condensación de Knoevenagel seguida de ciclización para formar el anillo de pirimidina. Las condiciones de reacción a menudo incluyen el uso de una base como piperidina o acetato de amonio para facilitar los pasos de condensación y ciclización.
Métodos de Producción Industrial
En un entorno industrial, la producción de 5-Ciano-2-(3-hidroxifenil)pirimidina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, la implementación de principios de química verde, como el reciclaje de solventes y la minimización de residuos, puede mejorar la sostenibilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Ciano-2-(3-hidroxifenil)pirimidina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede oxidarse para formar un grupo carbonilo, lo que lleva a la formación de 5-Ciano-2-(3-oxifenil)pirimidina.
Reducción: El grupo nitrilo puede reducirse a un grupo amina, lo que resulta en la formación de 5-Amino-2-(3-hidroxifenil)pirimidina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) se utilizan normalmente.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se pueden utilizar en presencia de una base para facilitar las reacciones de sustitución.
Productos Principales
Oxidación: 5-Ciano-2-(3-oxifenil)pirimidina
Reducción: 5-Amino-2-(3-hidroxifenil)pirimidina
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
Química Medicinal: Este compuesto ha mostrado una actividad anticancerígena prometedora al inhibir las enzimas tirosina cinasas, que están involucradas en las vías de señalización celular que regulan el crecimiento y la proliferación celular
Ciencia de los Materiales: Las propiedades electrónicas únicas de este compuesto lo convierten en un candidato para su uso en dispositivos electrónicos orgánicos y sensores.
Mecanismo De Acción
El mecanismo de acción de 5-Ciano-2-(3-hidroxifenil)pirimidina involucra su interacción con objetivos moleculares específicos, como las enzimas tirosina cinasas. Al unirse al sitio activo de estas enzimas, el compuesto inhibe su actividad, lo que lleva a la interrupción de las vías de señalización celular que promueven el crecimiento y la supervivencia celular . Esta inhibición puede resultar en la inducción de apoptosis y el arresto del ciclo celular en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Ciano-2-(3-hidroxifenil)pirimidina-4-carbonitrilo
- 5-Ciano-2-(4-hidroxifenil)pirimidina
- 5-Ciano-2-(3-metoxifenil)pirimidina
Unicidad
5-Ciano-2-(3-hidroxifenil)pirimidina es único debido a la posición específica del grupo hidroxilo en el anillo fenilo y el grupo nitrilo en el anillo de pirimidina. Esta estructura única contribuye a su reactividad química y actividad biológica distintas en comparación con otros compuestos similares .
Propiedades
Número CAS |
1447606-39-4 |
|---|---|
Fórmula molecular |
C11H7N3O |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H7N3O/c12-5-8-6-13-11(14-7-8)9-2-1-3-10(15)4-9/h1-4,6-7,15H |
Clave InChI |
YJHXBQZPLOUSHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=NC=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-Fluorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11795662.png)

![4-(4-Methoxyphenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11795675.png)
![DI-Tert-butyl 8-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11795680.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrobromide](/img/structure/B11795682.png)







![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)

